molecular formula C17H18BrNO4S2 B10807015 1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine

1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine

Cat. No.: B10807015
M. Wt: 444.4 g/mol
InChI Key: FTHVTCAQBMERFC-UHFFFAOYSA-N
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Description

1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine is an organic compound that features a piperidine ring substituted with two benzenesulfonyl groups, one of which is brominated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions to form the initial sulfonamide. This intermediate is then further reacted with benzenesulfonyl chloride to introduce the second sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, potentially altering the compound’s properties.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new sulfonamide, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used to study the interactions between small molecules and biological targets, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups could play a role in binding to these targets, while the bromine atom might be involved in specific interactions or serve as a site for further modification.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Benzenesulfonyl chloride: Another precursor that introduces the second sulfonyl group.

    Piperidine: The core structure around which the compound is built.

Uniqueness

1-[3-(4-Bromobenzenesulfonyl)benzenesulfonyl]piperidine is unique due to the presence of both a brominated and a non-brominated sulfonyl group on the same molecule. This dual functionality can provide distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylphenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-14-7-9-15(10-8-14)24(20,21)16-5-4-6-17(13-16)25(22,23)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHVTCAQBMERFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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